![molecular formula C18H13F3N2O3 B2712903 N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 1904377-36-1](/img/structure/B2712903.png)
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyridine intermediate, followed by its reaction with a benzoyl chloride derivative to introduce the benzamide group. The trifluoromethoxy group is usually introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with biological macromolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-5-3-13(4-6-14)17(24)23-11-12-7-8-22-15(10-12)16-2-1-9-25-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIRNAPXKDMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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